Tapentadol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesic Effects of Tapentadol Hydrochloride

Tapentadol hydrochloride is a centrally acting analgesic medication used to manage moderate to severe pain. Its primary mechanism of action involves mu-opioid receptor (MOR) agonism, similar to traditional opioids. However, tapentadol also exhibits noradrenaline reuptake inhibition (NRI), differentiating it from other opioids []. This dual mechanism is believed to contribute to its analgesic efficacy while potentially reducing some common opioid side effects [].

Studies have demonstrated the effectiveness of tapentadol hydrochloride in treating various pain conditions, including:

- Post-operative pain: Tapentadol was found to be as effective as oxycodone in managing pain after bunionectomy surgery, with a potentially lower incidence of nausea, dizziness, and constipation [].

- Chronic pain: Research suggests tapentadol might be beneficial for chronic pain management, including conditions like osteoarthritis and low back pain [, ].

- Neuropathic pain: Evidence indicates tapentadol's potential role in treating neuropathic pain, which often responds poorly to traditional opioid therapy [].

Tapentadol Hydrochloride in Drug Delivery Systems

Researchers are exploring various drug delivery systems for tapentadol hydrochloride to improve its therapeutic profile. These systems aim to achieve sustained release, targeted delivery, and potentially reduce side effects.

One area of investigation involves floating drug delivery systems. These systems allow the medication to remain buoyant in the stomach, facilitating controlled release and potentially improving absorption [].

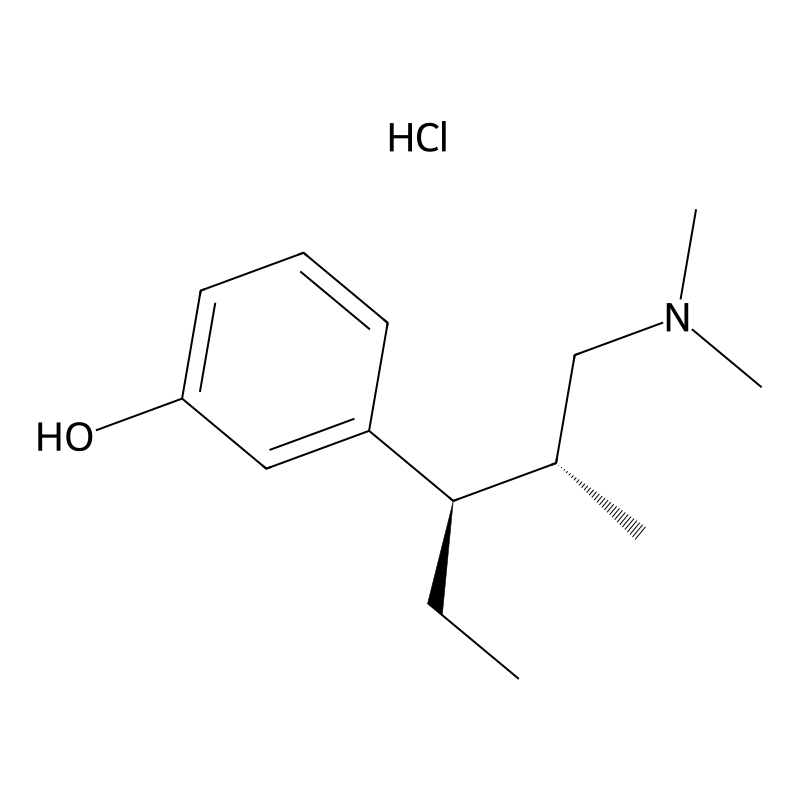

Tapentadol hydrochloride is a novel analgesic compound that exhibits a dual mechanism of action, combining mu-opioid receptor agonism with norepinephrine reuptake inhibition. This unique pharmacological profile allows Tapentadol to effectively manage various types of pain, including acute, chronic, and neuropathic pain, while presenting a potentially improved side effect profile compared to traditional opioids and nonsteroidal anti-inflammatory drugs (NSAIDs) . The chemical structure of Tapentadol is represented by the formula C₁₄H₂₃NO·HCl, and it is classified as a non-racemic molecule .

Tapentadol's analgesic effect is achieved primarily through its interaction with mu-opioid receptors in the central nervous system, similar to traditional opioids. However, the catechol moiety might also play a role by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in pain perception []. This dual mechanism could potentially contribute to a different side-effect profile compared to pure opioid agonists.

Tapentadol hydrochloride is a Schedule II controlled substance in the US due to its potential for abuse and dependence. Common side effects include dizziness, nausea, constipation, and drowsiness [].

- Addiction and Dependence: Chronic use of tapentadol can lead to dependence and withdrawal symptoms upon cessation.

- Respiratory Depression: Like other opioids, tapentadol can cause respiratory depression, which can be life-threatening. This risk is particularly high in individuals with pre-existing respiratory problems.

- Drug Interactions: Tapentadol can interact with other medications, including benzodiazepines and antidepressants, potentially leading to serious side effects.

Tapentadol undergoes significant metabolic processes primarily through phase II pathways. The main metabolic pathway involves conjugation with glucuronic acid, leading to the formation of inactive glucuronides. Approximately 97% of the administered dose is metabolized, with the major metabolite being tapentadol-O-glucuronide. Other minor metabolic pathways include demethylation to form N-desmethyl tapentadol and hydroxylation to produce hydroxytapentadol, which are further conjugated but do not contribute to its analgesic effects .

The analgesic effects of Tapentadol are attributed to its action as a selective agonist at mu-opioid receptors and its ability to inhibit norepinephrine reuptake. This dual action enhances its efficacy in pain relief while potentially reducing the risk of opioid-related side effects such as respiratory depression. Tapentadol has been shown to have a lower affinity for mu-opioid receptors compared to morphine, which may contribute to its reduced side effect profile .

Tapentadol is primarily used for managing severe pain when other treatments are ineffective or intolerable. Its applications extend across various clinical settings, including postoperative pain management and chronic pain conditions such as fibromyalgia and diabetic neuropathy. Due to its unique mechanism of action, it may provide an alternative for patients who are at risk of opioid dependence or who experience adverse effects from traditional opioid therapies .

Tapentadol has been studied for its interactions with other medications. Notably, it can decrease the absorption of clopidogrel, leading to reduced serum concentrations and potentially diminishing efficacy. Additionally, Tapentadol does not significantly inhibit or induce cytochrome P450 enzymes, which suggests a lower risk of drug-drug interactions compared to many conventional opioids .

Several compounds exhibit similar analgesic properties to Tapentadol. Below is a comparison highlighting their uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Morphine | Mu-opioid receptor agonist | High affinity for mu-opioid receptors; significant side effects |

| Tramadol | Mu-opioid receptor agonist; serotonin/norepinephrine reuptake inhibitor | Dual action but less potent than Tapentadol |

| Oxycodone | Mu-opioid receptor agonist | Higher potential for abuse and dependence |

| Buprenorphine | Partial mu-opioid receptor agonist; kappa antagonist | Ceiling effect on respiratory depression |

| Tapentadol | Mu-opioid receptor agonist; norepinephrine reuptake inhibitor | Improved safety profile; effective for neuropathic pain |

Tapentadol's dual mechanism allows it to provide effective pain relief while minimizing some risks associated with traditional opioids, making it a valuable option in pain management strategies .

Historical Context and Rationale for Dual-Action Analgesic Design

The development of tapentadol hydrochloride emerged from a systematic effort to address the inherent limitations of existing analgesic compounds, particularly tramadol, which had been developed by Grünenthal in 1962. The conceptual foundation for tapentadol's design was rooted in the understanding that effective pain management required targeting multiple pathways simultaneously, combining opioid receptor activation with monoaminergic modulation. This dual-mechanism approach was informed by decades of research demonstrating that descending pain inhibitory pathways, mediated by norepinephrine and serotonin systems, play crucial roles in pain perception and could be therapeutically exploited.

The rationale for developing tapentadol specifically aimed to overcome several critical deficiencies observed with tramadol. Tramadol's complex pharmacology involved multiple enantiomers and active metabolites, creating variability in therapeutic response and dependence on cytochrome P450 2D6 metabolism. Furthermore, tramadol's significant serotonergic activity contributed to adverse effects and drug interactions, particularly the risk of serotonin syndrome. The Grünenthal research team, led by Helmut Buschmann, established specific design criteria for the new molecule: minimization of serotonin activity, strong µ-opioid receptor agonism, robust norepinephrine reuptake inhibition, and direct pharmacological activity without requiring metabolic activation.

The strategic development of tapentadol represented a paradigm shift in analgesic design, moving away from single-target approaches toward engineered polypharmacology. This approach was validated by preclinical studies demonstrating that the combination of µ-opioid receptor agonism and norepinephrine reuptake inhibition produced synergistic antinociceptive effects across multiple pain models. The compound demonstrated efficacy in acute pain, osteoarthritic pain, neuropathic pain, and mixed pain states, with both mechanisms contributing observably to the overall analgesic effect. Notably, tapentadol retained significant analgesic activity even in µ-opioid receptor knockout animals, confirming the substantial contribution of its noradrenergic component.

Key Synthetic Pathways and Methodological Innovations

The synthetic approaches to tapentadol hydrochloride have evolved significantly since its initial development, with multiple methodological innovations aimed at improving efficiency, scalability, and stereochemical control. The original synthetic route described in early patents involved complex multi-step processes with chiral separation as a late-stage operation, presenting significant challenges for commercial production. Contemporary synthetic methodologies have focused on developing more direct and economically viable approaches, particularly emphasizing early introduction of chirality and elimination of problematic separation steps.

One prominent synthetic strategy utilizes 1-dimethylamino-2-methyl-3-pentanone as a starting material, proceeding through a carefully orchestrated sequence of reduction, halogenation, and coupling reactions. The initial reduction step employs sodium borohydride in methanol under controlled conditions to generate 1-(dimethylamino)-2-methylpent-3-alcohol with high yield and purity. This intermediate undergoes halogenation using brominating or iodinating reagents to produce 3-halo-N,N-2-trimethylpentyl-1-amine, which serves as a key coupling partner in subsequent transformations.

The critical carbon-carbon bond formation is achieved through transition metal-catalyzed coupling reactions, representing a significant methodological advancement over earlier approaches. This coupling reaction joins the halogenated intermediate with appropriately functionalized aromatic partners, typically 3-methoxyphenyl derivatives, under carefully controlled conditions to minimize side reactions and maximize regioselectivity. The resulting 3-(3-methoxyphenyl)-N,N-2-trimethylpentyl-1-amine intermediate undergoes demethylation and subsequent resolution to yield the desired (R,R)-tapentadol enantiomer.

Alternative synthetic approaches have explored the use of microwave-assisted reactions and other enabling technologies to enhance efficiency and reduce environmental impact. These methodologies focus particularly on the challenging synthesis of tetrasubstituted alkene intermediates, which can serve as versatile precursors for tapentadol synthesis. The development of highly regioselective methods for constructing these complex molecular frameworks represents a significant contribution to synthetic methodology beyond the specific application to tapentadol production.

Stereochemical Considerations in Enantioselective Synthesis

The stereochemical complexity of tapentadol hydrochloride presents substantial challenges in synthetic design, as the compound contains two chiral centers that must be controlled with high precision to achieve the desired (R,R)-configuration. The absolute stereochemistry is critical for pharmacological activity, as different enantiomers exhibit dramatically different binding affinities and therapeutic profiles. The development of enantioselective synthetic methodologies has therefore been a central focus of research efforts, with multiple complementary approaches being explored to achieve optimal stereochemical control.

Traditional approaches to stereochemical control have relied heavily on resolution strategies, typically employing chiral resolving agents such as L-(-)-dibenzoyl tartaric acid to separate racemic mixtures. While effective, these approaches are inherently limited by maximum theoretical yields of 50% and generate substantial waste streams of unwanted enantiomers. The resolution process involves formation of diastereomeric salts with differential solubilities, followed by selective crystallization and subsequent liberation of the desired enantiomer. Optimization of resolution conditions, including solvent selection, temperature control, and crystallization kinetics, has been essential for achieving high enantiomeric purity exceeding 99.5%.

More sophisticated approaches have focused on developing asymmetric synthetic methodologies that introduce chirality during key bond-forming reactions rather than relying on post-synthetic separation. These strategies typically employ chiral catalysts, chiral auxiliaries, or substrate-controlled reactions to achieve high enantioselectivity in critical steps. The development of enantioselective methods for constructing the key C-C bonds and controlling the stereochemistry at both chiral centers represents a significant synthetic challenge that has driven methodological innovation.

Analytical methodologies for stereochemical analysis have played a crucial supporting role in synthetic development, with high-performance liquid chromatography using chiral stationary phases becoming the standard approach for enantiomeric purity determination. The development of sensitive and specific HPLC methods using chiral columns such as Chiralpak AD-H has enabled precise monitoring of enantiomeric ratios throughout synthetic sequences. These analytical methods typically employ normal-phase systems with carefully optimized mobile phase compositions, achieving baseline separation of enantiomers with resolution factors exceeding 2.5.

Industrial-Scale Production Challenges and Optimization

The transition from laboratory-scale synthesis to commercial production of tapentadol hydrochloride has presented numerous technical and economic challenges that have required innovative solutions and continuous optimization efforts. Industrial-scale production must balance multiple competing demands including cost efficiency, environmental sustainability, product quality, regulatory compliance, and supply chain reliability. The complex synthetic routes and stringent stereochemical requirements for tapentadol have necessitated sophisticated process development and manufacturing strategies.

Manufacturing capacity and supply chain considerations have proven particularly challenging for tapentadol hydrochloride production. The compound was initially manufactured at a facility in Puerto Rico that was significantly impacted by Hurricane Maria in 2017, causing major supply disruptions. This event highlighted the vulnerability of pharmaceutical supply chains and the importance of manufacturing diversification and backup capacity planning. The subsequent transfer of manufacturing rights and licenses between companies including Johnson & Johnson, Depomed, and Collegium Pharmaceutical has involved complex negotiations and technology transfers.

Cost optimization has been a driving force in process development, with particular emphasis on raw material costs, reaction efficiency, and waste minimization. The selection of starting materials that are both economically attractive and readily available at scale has required careful evaluation of global supply chains and market dynamics. Process optimization has focused on maximizing yields at each synthetic step, minimizing the use of expensive reagents and catalysts, and developing efficient purification and isolation procedures. The achievement of high liquid chromatographic purity and enantiomeric excess values exceeding 99% at industrial scale requires sophisticated process control and quality assurance systems.

Environmental considerations and regulatory compliance have become increasingly important factors in industrial production planning. The development of greener synthetic methodologies that minimize hazardous waste generation, reduce energy consumption, and eliminate problematic solvents and reagents has been a priority. Regulatory requirements for pharmaceutical manufacturing, including Good Manufacturing Practice standards and drug master file submissions, have necessitated extensive documentation and validation of all manufacturing processes. The global regulatory landscape for controlled substances like tapentadol, classified as Schedule II in the United States, adds additional layers of compliance requirements and security considerations.

Tapentadol exerts its opioid-mediated analgesic effects through selective agonism of the mu-opioid receptor (MOR). While its binding affinity for MOR is approximately 44-fold lower than morphine, its functional efficacy is enhanced by synergistic interactions with noradrenergic pathways [1] [2].

Binding Kinetics and Selectivity

Tapentadol exhibits preferential binding to MOR over delta-opioid (DOR) and kappa-opioid (KOR) receptors, with a ≥10-fold higher affinity for MOR compared to other opioid subtypes [1]. This selectivity minimizes off-target effects associated with non-MOR opioid activity. The molecular structure of Tapentadol, a non-racemic compound, facilitates optimal receptor-ligand interactions, as evidenced by its dissociation constant (K~d~) of 0.16 µM for human MOR [2].

Functional Efficacy

Despite its modest MOR affinity, Tapentadol demonstrates potent analgesic efficacy due to:

- Receptor Conformational Activation: Tapentadol stabilizes MOR in active conformations, triggering G-protein-coupled signaling cascades that inhibit nociceptive transmission [1].

- Synergy with Noradrenergic Pathways: The concurrent NRI activity amplifies MOR-mediated analgesia by enhancing descending inhibitory pathways in the spinal cord [2].

Table 1: Comparative MOR Binding Affinities of Opioids

| Opioid | MOR K~i~ (µM) | Relative Affinity (vs. Morphine) |

|---|---|---|

| Morphine | 0.0034 | 1.0 (Reference) |

| Tapentadol | 0.16 | 44-fold lower |

| Oxycodone | 0.008 | 2.5-fold lower |

| (+)-M1 Tramadol | 0.0034 | Equivalent to morphine |

Data derived from in vitro human receptor studies [2] [3].

Noradrenaline Reuptake Inhibition (NRI): Synaptic Modulation Pathways

Tapentadol's second mechanism involves potent inhibition of noradrenaline reuptake, increasing synaptic noradrenaline concentrations by blocking the noradrenaline transporter (NET) with a K~i~ of 0.48 µM [2]. This action amplifies descending inhibitory pathways in the locus coeruleus and spinal dorsal horn.

Neuroanatomical Pathways

- Locus Coeruleus Activation: Elevated noradrenaline levels enhance α~2~-adrenergic receptor signaling, reducing glutamate release from primary afferent neurons [1].

- Spinal Dorsal Horn Modulation: Noradrenaline binds to α~2~ receptors on GABAergic interneurons, potentiating inhibitory tone and dampening nociceptive signal transmission [2].

Synergistic Interaction with MOR Agonism

The NRI component complements MOR activation through:

- Spatiotemporal Coactivation: Concurrent MOR and α~2~ receptor signaling converges on adenylate cyclase inhibition, reducing intracellular cAMP and hyperpolarizing nociceptive neurons [1].

- Opioid-Sparing Effect: NRI reduces the MOR agonist dose required for analgesia, lowering risks of receptor desensitization [3].

Comparative Receptor Affinity Profiling Across Opioid Subtypes

Tapentadol's receptor interaction profile distinguishes it from classical opioids and dual-mechanism analogs like tramadol.

Opioid Receptor Subtype Selectivity

| Receptor | Tapentadol K~i~ (µM) | Tramadol K~i~ (µM) |

|---|---|---|

| Mu-opioid (MOR) | 0.16 | 2.4 |

| Delta-opioid | 1.8 | 24.8 |

| Kappa-opioid | 2.1 | 28.3 |

Binding affinities measured in human receptor assays [2] [3].

Functional Implications

- MOR vs. Tramadol: Tapentadol’s 15-fold higher MOR affinity compared to tramadol explains its superior analgesic potency [2].

- Lack of Serotonergic Activity: Unlike tramadol, Tapentadol’s serotonin reuptake inhibition (K~i~ = 2.37 µM) is clinically negligible, minimizing serotonergic side effects [2].

Neurochemical Interactions with Serotonergic and Dopaminergic Systems

While Tapentadol’s primary mechanisms are MOR agonism and NRI, its weak interactions with serotonergic and dopaminergic systems warrant consideration.

Serotonergic Effects

Tapentadol inhibits serotonin reuptake (K~i~ = 5.28 µM) but lacks meaningful clinical impact due to:

- Low Potency: Serotonin transporter (SERT) inhibition is 11-fold weaker than its NET activity [2].

- Absence of Active Metabolites: Unlike tramadol, Tapentadol is not metabolized into compounds with significant serotonergic activity [3].

Dopaminergic Interactions

Tapentadol exhibits no direct dopaminergic reuptake inhibition or receptor binding. However, indirect modulation may occur via:

- MOR-Dopamine Crosstalk: MOR activation in the ventral tegmental area indirectly influences dopamine release in reward pathways, though this is less pronounced than with full MOR agonists like morphine [1].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H361 (98.46%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of acute pain

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard

Wikipedia

FDA Medication Guides

Tapentadol Hydrochloride

TABLET, EXTENDED RELEASE;ORAL

COLLEGIUM PHARM INC

12/15/2023

Nucynta

Tapentadol Hydrochloride

TABLET;ORAL

SOLUTION;ORAL

COLLEGIUM PHARM INC

12/15/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients